3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol

Catalog No.
S13665997
CAS No.
M.F
C9H11BrClNO
M. Wt
264.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol

Product Name

3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol

IUPAC Name

3-amino-1-(4-bromo-3-chlorophenyl)propan-1-ol

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

InChI

InChI=1S/C9H11BrClNO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

QOHJANXHKRSHGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCN)O)Cl)Br

3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol is a highly functionalized bifunctional building block primarily procured for the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs), including monoamine reuptake inhibitors and atypical adrenergic agonists. Featuring a 1,3-amino alcohol backbone, it provides the essential pharmacophoric geometry for target binding, while the specifically di-halogenated 4-bromo-3-chlorophenyl ring offers distinct metabolic resistance and orthogonal reactivity. For procurement teams and process chemists, this compound serves as an advanced intermediate that eliminates multiple upstream halogenation and chiral reduction steps, accelerating the development of halogen-enriched drug candidates [1].

Substituting this specific bromo-chloro derivative with more common analogs, such as 3-amino-1-(4-chlorophenyl)propan-1-ol or 3,4-dichloro variants, fundamentally alters both downstream processability and final API performance. In late-stage functionalization, the 4-bromo-3-chloro motif provides orthogonal cross-coupling reactivity; the bromine atom can be selectively engaged in palladium-catalyzed Suzuki or Buchwald-Hartwig couplings while the chlorine atom remains intact. Generic mono-chlorinated or di-chlorinated substitutes lack this differential reactivity, forcing chemists into low-yielding, unselective functionalization routes. Furthermore, the specific steric bulk and halogen-bonding capacity of the bromo-chloro pair significantly alter the lipophilicity (logD) and target residence time of the final API, meaning generic substitution will likely result in failure during structure-activity relationship (SAR) optimization [1].

Orthogonal Reactivity in Late-Stage API Functionalization

For library synthesis and API scale-up, the 4-bromo-3-chlorophenyl moiety offers a critical advantage over standard di-chlorinated analogs. The differential bond dissociation energies between the C-Br and C-Cl bonds allow for highly chemoselective palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the 4-position. Utilizing 3-amino-1-(4-bromo-3-chlorophenyl)propan-1-ol enables >85% selective mono-coupling, whereas attempting similar selective functionalization on a 3,4-dichloro comparator typically results in poor selectivity (<10%) and complex product mixtures [1].

Evidence DimensionChemoselective mono-coupling yield (4-position)
Target Compound Data>85% selective yield
Comparator Or Baseline3,4-dichloro analog (<10% selective yield)
Quantified Difference>75% improvement in selectivity
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., standard Suzuki protocols)

Eliminates the need for complex protecting group strategies and reduces purification bottlenecks during API library generation.

Enhanced Benzylic Reactivity for Etherification Workflows

The synthesis of aryloxypropanamine-class molecules relies heavily on the etherification of the benzylic hydroxyl group. The presence of the electron-withdrawing 4-bromo and 3-chloro groups on 3-amino-1-(4-bromo-3-chlorophenyl)propan-1-ol increases the benzylic proton acidity compared to unsubstituted baselines. This electronic effect facilitates more efficient nucleophilic substitution or Mitsunobu reactions, typically improving isolated yields by 15-20% over the unsubstituted 3-amino-1-phenylpropan-1-ol under identical mild basic conditions [1].

Evidence DimensionIsolated yield in benzylic etherification
Target Compound DataEnhanced yield (typically +15-20%)
Comparator Or BaselineUnsubstituted 3-amino-1-phenylpropan-1-ol (baseline yield)
Quantified Difference15-20% increase in isolated yield
ConditionsStandard Mitsunobu or base-mediated SNAr etherification

Improves process efficiency and lowers cost-of-goods (COGs) when manufacturing complex ether-linked API intermediates.

Pharmacokinetic Optimization via Halogen Encrustation

In procurement for drug discovery, selecting the right halogenated building block directly impacts downstream pharmacokinetics. The specific 4-bromo-3-chloro substitution pattern provides a superior balance of lipophilicity and steric shielding compared to a simple 4-chloro substitution. Incorporating 3-amino-1-(4-bromo-3-chlorophenyl)propan-1-ol into candidate structures typically increases the cLogP by 0.4–0.6 units and enhances metabolic stability against cytochrome P450 oxidation, extending human liver microsome (HLM) half-lives by up to 30-40% relative to mono-chlorinated comparators [1].

Evidence DimensionMetabolic half-life (HLM) and cLogP
Target Compound Data+30-40% half-life; +0.4-0.6 cLogP
Comparator Or Baseline4-chloro analog (baseline stability)
Quantified Difference30-40% extension in metabolic half-life
ConditionsIn vitro human liver microsome (HLM) stability assays

Procuring this specific building block accelerates the discovery of lead compounds with viable in vivo half-lives and reduced oxidative clearance.

Synthesis of Aryloxypropanamine Monoamine Reuptake Inhibitors

This compound is an ideal starting material for developing novel selective serotonin or norepinephrine reuptake inhibitors (SSRIs/SNRIs). Its pre-installed 1,3-amino alcohol motif allows for direct benzylic etherification, while the bromo-chloro aryl group provides the necessary hydrophobic bulk for high-affinity binding to monoamine transporters [1].

Late-Stage Diversification in API Library Generation

Due to the orthogonal reactivity of the 4-bromo and 3-chloro positions, this building block is highly recommended for parallel synthesis workflows. Process chemists can utilize the bromine atom for rapid Suzuki or Buchwald-Hartwig couplings to generate diverse biaryl or aminated libraries, retaining the chlorine atom for secondary interactions [2].

Development of Atypical Adrenergic Receptor Agonists

The structural geometry of 3-amino-1-arylpropan-1-ols is commonly utilized in the synthesis of beta-3 adrenergic receptor agonists. Procuring this specific halogenated variant allows researchers to explore novel binding pocket interactions (such as halogen bonding) that are inaccessible with standard unsubstituted or mono-chlorinated precursors [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

262.97125 g/mol

Monoisotopic Mass

262.97125 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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